2,5-Dichloro-3-nitropyridin-4-amine
Description
Significance of Aminopyridine Scaffolds in Modern Organic Chemistry
The aminopyridine scaffold is a cornerstone in the architecture of countless biologically active molecules. nih.gov As a simple, low-molecular-weight, and functionalized moiety, it serves as a privileged structure in medicinal chemistry. rsc.orgrsc.org Its presence is critical in numerous FDA-approved drugs, where it often acts as a key pharmacophore, the essential part of a molecule responsible for its pharmacological activity. rsc.org The pyridine (B92270) ring's nitrogen atom enhances water solubility, a desirable trait for drug candidates, while the amino group provides a versatile handle for synthetic modification and crucial hydrogen bonding interactions with biological targets. nih.gov
Researchers have extensively utilized aminopyridine derivatives to design and synthesize a wide array of therapeutic agents, including inhibitors for enzymes like TYK2 (Tyrosine Kinase 2). acs.org The structural rigidity and electronic properties of the aminopyridine core allow for the precise spatial arrangement of functional groups, enabling high-affinity and selective binding to protein targets. nih.govbohrium.com This makes the aminopyridine scaffold a frequent starting point in lead optimization campaigns for drug discovery. acs.org
Overview of Halogenation and Nitration Patterns in Pyridine Chemistry
The functionalization of the pyridine ring through electrophilic substitution reactions like halogenation and nitration is a fundamental, yet challenging, aspect of heterocyclic chemistry. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards attack by electrophiles. nih.govyoutube.com Consequently, direct halogenation or nitration of unsubstituted pyridine requires harsh reaction conditions, such as high temperatures and strong acids, and typically results in substitution at the 3-position. nih.govyoutube.com
The regioselectivity of these reactions is heavily influenced by the substituents already present on the ring. youtube.com
Electron-donating groups (EDGs), such as amino or alkyl groups, activate the pyridine ring, facilitating electrophilic substitution. They generally direct incoming electrophiles to the ortho and para positions. youtube.com For instance, the nitration of an aminopyridine will be directed by the powerful activating effect of the amino group.
Electron-withdrawing groups (EWGs), like nitro and halogen groups, further deactivate the ring, making electrophilic substitution even more difficult.
Modern synthetic strategies have been developed to overcome these challenges and achieve greater control over regioselectivity. One common method involves the initial conversion of the pyridine to its N-oxide. nih.gov The N-oxide is more susceptible to electrophilic attack, particularly at the 4-position. Following nitration at C-4, the nitro group can be displaced by halides, and the N-oxide can be subsequently reduced to regenerate the pyridine ring. nih.gov Other advanced methods include transition-metal-catalyzed C-H functionalization and ring-opening/ring-closing sequences to install halogens at specific positions under milder conditions. researchgate.net
Distinctive Features of 2,5-Dichloro-3-nitropyridin-4-amine within the Pyridine Class
This compound is a highly functionalized pyridine derivative. Its chemical personality is defined by the unique interplay of its four substituents: a C-4 amino group, a C-3 nitro group, and chloro groups at C-2 and C-5.
This specific substitution pattern creates a molecule with several notable features:
Electronic Dichotomy: The ring is subject to competing electronic effects. The amino group at the 4-position is a strong electron-donating group, which activates the ring towards chemical reactions. Conversely, the two chloro substituents and the nitro group are strongly electron-withdrawing, deactivating the ring.
Nucleophilic Aromatic Substitution (SNAr) Reactivity: The presence of strong electron-withdrawing groups (nitro and chloro) ortho and para to the ring nitrogen and to each other makes the chloro-substituted carbon atoms (C-2 and C-5) highly susceptible to attack by nucleophiles. This makes the chlorine atoms effective leaving groups, providing a key route for further molecular elaboration.
Multiple Reaction Centers: The compound possesses several sites for chemical modification. The nitro group can be reduced to a primary amine, creating a diaminopyridine derivative. evitachem.com The existing primary amine at C-4 can undergo a wide range of reactions, including acylation, alkylation, and diazotization. This polyfunctionality makes it a versatile building block in multi-step synthesis.
Below is a table summarizing some of the known properties of this compound.
| Property | Value |
| CAS Number | 405230-91-3 |
| Molecular Formula | C₅H₃Cl₂N₃O₂ |
| Molecular Weight | 208.00 g/mol |
| Appearance | Solid |
Data sourced from chemical supplier catalogs. synchem.dechemicalbook.com
Scope and Current Research Trajectories Involving this compound
The primary research application of this compound is as a synthetic intermediate or building block for the construction of more complex heterocyclic systems. While specific published studies focusing solely on this isomer are limited, its research trajectory can be inferred from the extensive literature on related halogenated nitropyridines. chemimpex.comnih.gov
The key research avenues involving this compound are driven by its chemical reactivity:
Synthesis of Fused Heterocycles: The reduction of the C-3 nitro group to an amine would yield 2,5-dichloro-3,4-diaminopyridine. This resulting ortho-diamine is a classic precursor for the synthesis of fused five- and six-membered rings, such as imidazo[4,5-b]pyridines and pyrazino[2,3-b]pyridines. These fused systems are common scaffolds in medicinal chemistry. bohrium.com
Nucleophilic Substitution Chemistry: As noted, the chloro groups are activated towards SNAr. Researchers can exploit this by reacting the compound with various nucleophiles (e.g., amines, alcohols, thiols) to displace one or both chlorine atoms. This allows for the introduction of diverse functional groups and the construction of libraries of novel pyridine derivatives for screening in drug discovery and agrochemical research. evitachem.comchemimpex.com For instance, similar dichloronitropyridines have been used as precursors in the synthesis of potent kinase inhibitors for treating cancer and inflammatory diseases. nih.gov
Modification of Substituents: The amino and nitro groups themselves are platforms for further synthesis, expanding the range of accessible derivatives.
In essence, this compound is not typically an end-product but rather a crucial starting material. Its value lies in its potential to be transformed into a wide variety of complex molecules with potential biological activity, making it a subject of interest for process chemistry and medicinal chemistry research groups.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dichloro-3-nitropyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N3O2/c6-2-1-9-5(7)4(3(2)8)10(11)12/h1H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSPBEHNIRVMDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)[N+](=O)[O-])N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624361 | |
| Record name | 2,5-Dichloro-3-nitropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405230-91-3 | |
| Record name | 2,5-Dichloro-3-nitro-4-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=405230-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dichloro-3-nitropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,5 Dichloro 3 Nitropyridin 4 Amine
Strategic Retrosynthesis and Identification of Precursors
A critical step in devising a synthetic route is retrosynthesis, a process of deconstructing the target molecule to identify potential starting materials. This analysis reveals key precursors and strategic bond disconnections.
The Role of 2,5-Dichloro-3-nitropyridine (B1336234) as a Key Synthetic Intermediate
A logical retrosynthetic disconnection for 2,5-dichloro-3-nitropyridin-4-amine involves the bond between the pyridine (B92270) ring and the amino group. This leads to the identification of 2,5-dichloro-3-nitropyridine as a pivotal precursor. nih.govsigmaaldrich.com This intermediate possesses the necessary dichlorinated and nitrated pyridine core, making it an ideal substrate for the subsequent introduction of the amino group. The chemical properties of 2,5-dichloro-3-nitropyridine, including its molecular weight of 192.99 g/mol and its solid form at room temperature, are well-documented. sigmaaldrich.com
Pyridine Ring Functionalization and Substitution Patterns
The synthesis of the key intermediate, 2,5-dichloro-3-nitropyridine, requires careful consideration of pyridine ring functionalization. The positions of the chloro and nitro groups are crucial for directing subsequent reactions. The electron-withdrawing nature of the nitro group and the chloro substituents significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic attack. wikipedia.orglibretexts.org
Direct Amination Reactions
Direct amination reactions provide a straightforward route to introduce the amino group onto the pyridine ring. This is typically achieved through nucleophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNAr) with Amine Nucleophiles
Nucleophilic aromatic substitution (SNAr) is a primary method for the synthesis of this compound from 2,5-dichloro-3-nitropyridine. wikipedia.orglibretexts.org This reaction involves the attack of an amine nucleophile on the electron-deficient pyridine ring, leading to the displacement of a leaving group, in this case, a chloride ion. wikipedia.org The presence of the electron-withdrawing nitro group is essential as it stabilizes the intermediate Meisenheimer complex, thereby facilitating the reaction. wikipedia.orglibretexts.org Pyridines are particularly reactive in SNAr reactions, especially when substituted at the ortho or para positions relative to the nitrogen atom, as the negative charge can be effectively delocalized onto the nitrogen. wikipedia.org
Regioselective Introduction of the 4-Amino Group
A key challenge in the synthesis is the regioselective introduction of the amino group at the C4 position. In a related compound, 2,6-dichloro-3-nitropyridine (B41883), amination has been observed to occur regioselectively. stackexchange.comechemi.com While both the C2 and C6 positions are activated by the nitro group, the inductive effect of the nitro group can make the ortho position (C2) more electron-deficient and thus more prone to nucleophilic attack. stackexchange.comechemi.com However, in the case of 2,5-dichloro-3-nitropyridine, the substitution pattern dictates the likely position of amination. The chlorine at the C5 position is less activated towards nucleophilic attack compared to the chlorine at the C2 position, which is ortho to the activating nitro group. Therefore, the reaction with an amine nucleophile is expected to proceed with high regioselectivity to yield the desired 4-amino product.
Multi-Step Synthesis Pathways
In some instances, a multi-step synthesis may be employed to achieve the target molecule. An example of a multi-step synthesis leading to a related compound, 2,6-dichloro-3-nitropyridin-4-amine, starts from 2,6-dichloropyridin-4-amine. chemicalbook.com This precursor is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 3-position. chemicalbook.com This approach highlights the possibility of introducing the substituents in a different order, starting with an aminated pyridine derivative followed by nitration and chlorination, or vice versa.
Sequential Halogenation and Nitration Strategies
A logical approach to constructing this compound involves a multi-step sequence starting from a simpler pyridine derivative. One potential pathway begins with a 4-aminopyridine (B3432731) precursor. The synthesis would proceed through a series of protection, halogenation, nitration, and deprotection steps.
The amino group is highly activating and would direct electrophiles to the ortho positions (3 and 5). To achieve the desired 2,5-dichlorination, the reactivity of the amino group must be moderated, typically through conversion to an amide. Following protection, the molecule can be subjected to chlorination. The subsequent nitration step must then be selective for the 3-position. The electron-withdrawing character of the chloro-substituents and the directing influence of the protected amino group would guide the incoming nitro group. Finally, hydrolysis of the protecting group would yield the target amine. A similar strategy has been demonstrated in the synthesis of related energetic materials, where the nitration of a dichlorinated aminopyridine derivative yields a mixture of nitro-isomers that can be separated. researchgate.net
The primary challenges in this strategy are ensuring high regioselectivity at each stage and maintaining stability of the molecule throughout the sequence, as the introduction of multiple electron-withdrawing groups can render the pyridine ring susceptible to nucleophilic attack or degradation under harsh reaction conditions.
Nitro Group Introduction via Electrophilic Nitration (e.g., from 2,5-dichloropyridine)
An alternative pathway commences with the readily available 2,5-dichloropyridine (B42133). sigmaaldrich.com This strategy hinges on the direct nitration of the dichlorinated ring, followed by the introduction of the 4-amino group.
The nitration of pyridine itself is a difficult reaction, often requiring aggressive conditions such as a mixture of fuming nitric acid and concentrated sulfuric acid or oleum (B3057394) at elevated temperatures. youtube.comgoogle.com The two chlorine atoms on the 2,5-dichloropyridine ring are deactivating, further impeding electrophilic substitution. However, their directing effects, combined with the influence of the ring nitrogen, favor the introduction of the nitro group at the 3-position. Research on the nitration of 2,6-dichloropyridine (B45657) has shown that using oleum (fuming sulfuric acid) can effectively catalyze the reaction, leading to high yields of the 3-nitro product while minimizing the evolution of hazardous nitrogen oxide fumes. google.com This methodology is believed to be applicable to other dichloropyridine isomers, including 2,5-dichloropyridine. google.com
| Reactant | Reagents | Temperature | Key Outcome |
|---|---|---|---|
| 2,6-Dichloropyridine | White Fuming Nitric Acid (97.2%), 65% Oleum | Heated from 68°C to 134°C | 77% corrected yield of 2,6-dichloro-3-nitropyridine; no evolution of brown fumes. |
| 2,6-Dichloropyridine | HNO₃ and H₂SO₄ | Not specified | Reported in prior art with high molar ratios of HNO₃ to substrate. |
Once 2,5-dichloro-3-nitropyridine is formed, the subsequent step is the introduction of the amino group at the 4-position. The strong electron-withdrawing effect of the nitro group and the chlorine atoms activates the 4-position for nucleophilic aromatic substitution (SNAr). Reacting the intermediate with an ammonia (B1221849) source, such as aqueous or anhydrous ammonia, under controlled temperature and pressure would lead to the displacement of the chlorine atom at the C4 position (if starting from a 2,4,5-trichloro-3-nitropyridine (B12843643) intermediate) or facilitate amination via other mechanisms activated by the nitro group.
Halogenation of Aminonitropyridines
A third synthetic route starts with a pyridine ring that already contains the amino and nitro functionalities, namely 4-amino-3-nitropyridine (B158700). This approach focuses on the final installation of the two chlorine atoms at the 2- and 5-positions.
The simultaneous presence of a strongly activating amino group and a strongly deactivating nitro group presents a significant regioselectivity challenge. The amino group directs incoming electrophiles to the positions ortho to it (positions 3 and 5), while the nitro group deactivates the ring, particularly at the ortho and para positions (positions 2, 4, and 6). The reaction of 4-aminopyridine with halogens is known to be complex, potentially leading to protonation at the ring nitrogen rather than the intended halogenation. researchgate.net
Direct chlorination of 4-amino-3-nitropyridine would require chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). The conditions would need to be carefully optimized to favor dichlorination at the desired 2- and 5-positions while avoiding side reactions. These could include over-chlorination, oxidation of the amino group, or degradation of the starting material. The electronic profile of the substrate makes this a demanding transformation, and achieving high yields of a single product is unlikely without extensive methodological development.
Catalytic Approaches in this compound Synthesis
Catalysis offers pathways to improve the efficiency, selectivity, and environmental footprint of the synthesis. Both metal-based and non-metal catalysts can play a role in the key transformations.
For the nitration step, solid acid catalysts have emerged as a green alternative to corrosive and polluting liquid acids like concentrated H₂SO₄. For instance, a solid acid catalyst like zirconia-sulfate (ZrO₂/SO₄²⁻) has been successfully used to increase the rate of nitration for p-dichlorobenzene, yielding a pure product with high efficiency. google.com Such catalysts are easily separable, recyclable, and can minimize waste acid treatment, making them an attractive option for the nitration of dichloropyridines. google.com
In the context of halogenation, modern methods often rely on catalysis to achieve C-H functionalization with high regioselectivity. While traditional electrophilic halogenation of pyridines requires harsh conditions, metal-catalyzed processes can offer milder alternatives. chemrxiv.org Furthermore, pyridine ligands are integral to many catalytic systems, forming stable and effective complexes with metals like palladium, ruthenium, and copper. biosynce.comnih.gov These complexes are widely used in cross-coupling, oxidation, and hydrogenation reactions, highlighting the potential for catalytic innovation in pyridine derivative synthesis. biosynce.com
Green Chemistry Considerations in Synthetic Route Design
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net For a multi-step synthesis like that of this compound, these principles are particularly relevant.
Key green strategies applicable to this synthesis include:
Use of Greener Catalysts : As discussed, replacing liquid acids with recyclable solid acid catalysts for nitration can significantly reduce environmental impact. google.com
Alternative Energy Sources : Microwave-assisted synthesis has been recognized as a green chemistry tool that can dramatically reduce reaction times from hours to minutes and increase product yields, thereby lowering energy consumption. nih.govacs.org
Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core green principle. One-pot multicomponent reactions (MCRs) are an excellent example of this, offering high efficiency and reduced waste. nih.govacs.org
Safer Solvents and Reagents : The selection of solvents and reagents is critical. Efforts to replace hazardous chlorinated solvents or aggressive nitrating agents with more benign alternatives are central to green synthetic design. researchgate.net
By integrating these considerations, the synthesis of this compound can be shifted towards more sustainable and environmentally responsible manufacturing processes.
Chemical Reactivity and Derivatization Pathways of 2,5 Dichloro 3 Nitropyridin 4 Amine
Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyridine (B92270) ring, being electron-deficient, is inherently susceptible to nucleophilic attack. This reactivity is significantly enhanced by the presence of the strongly electron-withdrawing nitro group and the two halogen atoms. The interplay of these substituents governs the regioselectivity and rate of nucleophilic aromatic substitution (SNAr) reactions.
Reactivity at the Halogenated Centers (C2 and C5)
The chlorine atoms at the C2 and C5 positions are potential leaving groups in SNAr reactions. The position of nucleophilic attack is dictated by the electronic activation provided by the nitro group. The nitro group at C3 strongly activates the ortho (C2) and para (C4) positions. However, the C4 position is occupied by an amino group, which is a poor leaving group. Therefore, nucleophilic attack is anticipated to occur preferentially at the C2 and C6 positions of the pyridine ring. In the case of 2,5-dichloro-3-nitropyridin-4-amine, the C2 and C5 positions are subject to nucleophilic displacement.
The relative reactivity of the C2 and C5 positions towards nucleophiles is a subject of interest. The nitro group at C3 exerts a strong activating effect on the ortho C2 position through resonance and inductive effects. The chlorine at C5 is meta to the nitro group, and thus its activation is primarily through the inductive effect, which is generally weaker than the resonance effect. However, the amino group at C4, being an electron-donating group, can influence the electron density at the adjacent C5 position, potentially modulating its reactivity.
Studies on related compounds, such as 2,6-dichloro-3-nitropyridine (B41883), have shown that nucleophilic substitution can occur at the C2 position, ortho to the nitro group. This suggests that for this compound, the C2 position is a likely site for nucleophilic attack. The reaction with various nucleophiles such as amines, alkoxides, and thiolates would be expected to yield the corresponding 2-substituted-5-chloro-3-nitropyridin-4-amine derivatives. The precise regioselectivity, however, would also be influenced by the nature of the nucleophile and the reaction conditions. For instance, bulky nucleophiles might favor attack at the less sterically hindered position.
Displacement of the Nitro Group and Subsequent Transformations
While halogens are typical leaving groups in SNAr reactions, the displacement of a nitro group is also a known transformation, particularly in highly activated systems. In some instances, the nitro group can be displaced by strong nucleophiles, especially at elevated temperatures. However, in the context of this compound, the presence of two good halogen leaving groups makes the displacement of the nitro group less probable under typical SNAr conditions.
More commonly, the nitro group is transformed into other functional groups. A significant transformation is the reduction of the nitro group to an amino group. This reduction can be achieved using various reagents, such as metal catalysts (e.g., Pd/C, PtO2) with hydrogen gas, or reducing agents like tin(II) chloride (SnCl2) or sodium dithionite (B78146) (Na2S2O4). The resulting 2,5-dichloropyridine-3,4-diamine (B1321981) would be a versatile intermediate for the synthesis of fused heterocyclic systems like imidazo[4,5-b]pyridines, which are of interest in medicinal chemistry.
Substituent Effects on Regioselectivity and Reaction Rates
The regioselectivity and rates of SNAr reactions on this compound are governed by a combination of electronic and steric effects of the substituents.
Nitro Group (C3): As a powerful electron-withdrawing group, the nitro group is the primary activating group for nucleophilic attack. It stabilizes the negative charge in the Meisenheimer intermediate, particularly when the attack is at the ortho (C2) and para (C4) positions.
Amino Group (C4): This is a strong electron-donating group by resonance and a weak electron-withdrawing group by induction. Its primary role is to direct nucleophilic attack to the ortho and para positions relative to itself, though in this highly substituted ring, its influence is modulated by the other substituents. It can also engage in hydrogen bonding, which can affect reaction rates and regioselectivity.
The interplay of these effects is complex. While the nitro group strongly activates the C2 position, the steric hindrance from the adjacent nitro and amino groups could play a role. Computational studies on related systems, such as dichloropyrimidines, have shown that the regioselectivity of SNAr reactions is highly sensitive to the electronic nature of other substituents on the ring. wuxiapptec.com For this compound, a detailed experimental and computational study would be necessary to definitively establish the regiochemical outcome of nucleophilic substitution with a variety of nucleophiles.
Transformations of the Amino Functionality (C4-Amine)
The amino group at the C4 position is a key site for derivatization, allowing for the introduction of a wide range of functionalities and the construction of more complex molecular architectures.
Amidation and Acylation Reactions
The primary amino group of this compound can readily undergo acylation with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. For instance, reaction with acetyl chloride would yield N-(2,5-dichloro-3-nitropyridin-4-yl)acetamide. This transformation is not only a way to protect the amino group but also to introduce new structural motifs that can influence the biological activity of the molecule. A patent for the related compound, 4-chloro-2-amino-3-nitropyridine, describes its reaction with cyclopropanecarbonyl chloride to yield the corresponding N-acylated product. google.com This suggests that similar reactions would be feasible for this compound.
| Reagent | Product |
| Acetyl chloride | N-(2,5-dichloro-3-nitropyridin-4-yl)acetamide |
| Benzoyl chloride | N-(2,5-dichloro-3-nitropyridin-4-yl)benzamide |
| Cyclopropanecarbonyl chloride | N-(2,5-dichloro-3-nitropyridin-4-yl)cyclopropanecarboxamide |
Diazotization and Subsequent Transformations
The primary aromatic amino group can be converted to a diazonium salt upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl, H2SO4) at low temperatures. The resulting 2,5-dichloro-3-nitropyridin-4-diazonium salt would be a highly versatile intermediate.
Diazonium salts are susceptible to a variety of transformations, collectively known as Sandmeyer and related reactions. These reactions allow for the replacement of the diazonium group with a wide range of substituents, including:
Halogens: Treatment with copper(I) halides (CuCl, CuBr, CuI) would introduce another halogen at the C4 position, leading to 2,4,5-trichloro-3-nitropyridine (B12843643) or its bromo and iodo analogues.
Cyano group: Reaction with copper(I) cyanide (CuCN) would yield 2,5-dichloro-3-nitropyridine-4-carbonitrile.
Hydroxyl group: Heating the diazonium salt solution would lead to the formation of 2,5-dichloro-3-nitropyridin-4-ol.
Hydrogen (deamination): Reduction of the diazonium salt, for example with hypophosphorous acid (H3PO2), would result in the formation of 2,5-dichloro-3-nitropyridine (B1336234).
These transformations would significantly expand the synthetic utility of this compound, providing access to a wide array of 4-substituted-2,5-dichloro-3-nitropyridines that would be difficult to synthesize by other means.
| Reaction | Reagent(s) | Product |
| Diazotization | NaNO₂, HCl (aq) | 2,5-dichloro-3-nitropyridin-4-diazonium chloride |
| Sandmeyer (Chlorination) | CuCl | 2,4,5-trichloro-3-nitropyridine |
| Sandmeyer (Bromination) | CuBr | 4-bromo-2,5-dichloro-3-nitropyridine |
| Sandmeyer (Cyamation) | CuCN | 2,5-dichloro-3-nitropyridine-4-carbonitrile |
| Hydrolysis | H₂O, Δ | 2,5-dichloro-3-nitropyridin-4-ol |
| Deamination | H₃PO₂ | 2,5-dichloro-3-nitropyridine |
Alkylation and Arylation of the Amine Nitrogen
The direct alkylation or arylation of the exocyclic amine at the C4 position of this compound is not extensively documented in scientific literature. The nucleophilicity of this amino group is significantly reduced due to the strong electron-withdrawing effects of the adjacent nitro group and the two chlorine atoms on the pyridine ring. This deactivation, combined with potential steric hindrance, makes standard N-alkylation and N-arylation reactions challenging. Synthetic strategies often prioritize the reactivity of the halogen and nitro substituents.
Nitro Group Reductions and Derivatizations
The nitro group at the C3 position is a key site for chemical modification, primarily through its reduction to an amino group, which opens up pathways for further derivatization.
The reduction of the nitro group in this compound yields the corresponding 2,5-dichloropyridine-3,4-diamine . This transformation is a critical step in the synthesis of various fused heterocyclic systems. Standard reduction methods are effective for this purpose. These methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or reactions with reducing metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid. nih.gov The choice of reducing agent can be crucial to avoid undesired side reactions, such as the reduction of the chloro substituents.
The resulting 2,5-dichloropyridine-3,4-diamine is a stable, yet reactive, intermediate. The presence of two adjacent amino groups provides a nucleophilic site ready for subsequent cyclization reactions.
The 1,2-diamine moiety in 2,5-dichloropyridine-3,4-diamine is a classic precursor for the formation of five-membered heterocyclic rings fused to the pyridine core. The most common reaction is the condensation with a one-carbon electrophile to construct an imidazole (B134444) ring, leading to the formation of substituted imidazo[4,5-c]pyridines . nih.gov
This condensation can be achieved with various reagents, such as aldehydes, carboxylic acids, or their derivatives. For instance, reacting the diamine with an aromatic aldehyde (often in the presence of an oxidizing agent or a bisulfite adduct) yields a 2-aryl-imidazo[4,5-c]pyridine. nih.gov Similarly, using carboxylic acids, typically with a dehydrating agent like polyphosphoric acid (PPA), also leads to the formation of the fused imidazole ring. nih.gov
| Reactant for Condensation | Resulting Fused Heterocycle Substructure | Typical Conditions |
|---|---|---|
| Aromatic Aldehydes (R-CHO) | 2-Aryl-imidazo[4,5-c]pyridine | Na2S2O5 adduct, reflux nih.gov |
| Carboxylic Acids (R-COOH) | 2-Alkyl/Aryl-imidazo[4,5-c]pyridine | Polyphosphoric Acid (PPA), heat |
| Formic Acid (HCOOH) | Unsubstituted Imidazo[4,5-c]pyridine | Reflux |
Cross-Coupling Reactions at Halogenated Positions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
The two chlorine atoms at the C2 and C5 positions of this compound are susceptible to displacement via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are fundamental for introducing carbon-carbon and carbon-nitrogen bonds, respectively.
The site-selectivity of these reactions on dihalopyridines is a subject of considerable study. Generally, for 2,5-dihalopyridines, the halogen at the C2 position (α to the ring nitrogen) is more reactive towards oxidative addition to the palladium catalyst than the halogen at the C5 position (β to the ring nitrogen). rsc.org This inherent reactivity preference often leads to selective functionalization at the C2 position.
However, the selectivity can be influenced and even reversed by several factors:
Ligand Choice : Sterically hindered ligands can alter the innate selectivity, sometimes favoring reaction at the less reactive position. nih.gov
Substituent Effects : The electronic nature of other substituents on the pyridine ring can direct the coupling. An amino group, such as the one at C4 in the title compound, may influence the reactivity of the adjacent C5-chloro position. rsc.org
Reaction Conditions : The choice of base, solvent, and temperature can also play a role in determining which halogen is substituted. nih.gov
In the context of Suzuki-Miyaura coupling , reaction of this compound with an arylboronic acid would be expected to primarily yield the 2-aryl-5-chloro-3-nitropyridin-4-amine under standard conditions.
For the Buchwald-Hartwig amination , coupling with a primary or secondary amine would similarly be expected to occur preferentially at the C2 position. wikipedia.orgorganic-chemistry.org It is important to note that the nitro group can be sensitive to some basic conditions used in these couplings. libretexts.org
| Reaction Type | Coupling Partner | Expected Major Product (based on general principles) | Key Influencing Factors on Selectivity |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)2) | 2-Aryl-5-chloro-3-nitropyridin-4-amine | Inherent C2 reactivity, ligand choice rsc.orgnih.gov |
| Buchwald-Hartwig | Amine (R2NH) | 2-(Dialkyl/Aryl)amino-5-chloro-3-nitropyridin-4-amine | Inherent C2 reactivity, ligand choice, base compatibility wikipedia.orglibretexts.org |
Cyclization and Annulation Reactions Leading to Fused Heterocycles
This compound is a valuable precursor for the synthesis of fused heterocyclic compounds through cyclization and annulation reactions. These transformations often involve the modification of the initial functional groups to create reactive intermediates that can undergo ring closure.
A primary pathway for cyclization involves the initial reduction of the C3-nitro group to an amine, forming 2,5-dichloropyridine-3,4-diamine, as discussed in section 3.3.1. This ortho-diaminopyridine is a versatile intermediate for annulation. The condensation with single-carbon units to form the imidazo[4,5-c]pyridine core is a prominent example of such a cyclization. nih.gov
More complex, multi-ring systems can be constructed through multi-step sequences that combine cross-coupling reactions with subsequent cyclizations. For instance, a synthetic route could involve:
Selective cross-coupling at one of the chloro positions (e.g., C2).
Reduction of the nitro group to an amine.
Intramolecular cyclization between the newly introduced group at C2 and the amine at C3.
An example of such a strategy involves the successive substitution of both chlorine atoms, reduction of the nitro group, and subsequent acylation and intramolecular reactions to build complex fused systems. nih.gov These annulation strategies highlight the utility of this compound as a scaffold for creating diverse and complex molecular architectures.
Advanced Spectroscopic Characterization and Structural Elucidation of 2,5 Dichloro 3 Nitropyridin 4 Amine
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and FT-Raman, provides crucial information about the functional groups present in a molecule.
An experimental FT-IR spectrum for 2,5-dichloro-3-nitropyridin-4-amine has not been detailed in the searched literature. However, the expected absorption bands can be predicted based on the functional groups present in the molecule, with reference to similar compounds. core.ac.uknih.gov The primary vibrations of interest are the N-H stretches of the amino group, the asymmetric and symmetric stretches of the nitro group, the pyridine (B92270) ring vibrations, and the C-Cl stretches.
Table 2: Predicted FT-IR Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3500-3300 | N-H Asymmetric & Symmetric Stretch | Amino (-NH₂) |
| 1650-1600 | -NH₂ Scissoring | Amino (-NH₂) |
| 1600-1450 | C=C and C=N Ring Stretching | Pyridine Ring |
| 1570-1500 | NO₂ Asymmetric Stretch | Nitro (-NO₂) |
| 1370-1320 | NO₂ Symmetric Stretch | Nitro (-NO₂) |
| 1300-1200 | C-N Stretch | Aryl-Amine |
Specific FT-Raman spectroscopic data for this compound is not available in the reviewed scientific literature. FT-Raman spectroscopy serves as a complementary technique to FT-IR. While polar groups like the nitro and amino groups give strong signals in the IR spectrum, the more symmetric vibrations and the pyridine ring itself are often more prominent in the Raman spectrum. core.ac.uknih.gov
Table 3: Predicted FT-Raman Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Pyridine Ring |
| 1600-1550 | Ring Stretching | Pyridine Ring |
| 1370-1320 | NO₂ Symmetric Stretch | Nitro (-NO₂) |
| 1050-1000 | Ring Breathing Mode | Pyridine Ring |
X-ray Crystallography
A search of the published scientific literature and crystallographic databases did not yield any results for the single-crystal X-ray diffraction analysis of this compound. Therefore, definitive data on its crystal system, space group, unit cell dimensions, and precise intramolecular bond lengths and angles are currently unavailable.
If such a study were performed, it would provide an exact three-dimensional model of the molecule. This would allow for the precise measurement of bond lengths such as C-Cl, C-N, and N-O, as well as the bond angles within the pyridine ring. Furthermore, it would reveal intermolecular interactions in the solid state, such as hydrogen bonding involving the amino and nitro groups, and potential pi-pi stacking interactions between the pyridine rings, which govern the crystal packing. nih.gov
Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination
To illustrate the type of data obtained from such an analysis, we can consider the closely related compound, 4-amino-2,6-dichlorophenol . A study of this molecule, which differs from our target compound by a carbon atom in the aromatic ring instead of a nitrogen, reveals detailed structural parameters. nih.gov For instance, in the crystal structure of 4-amino-2,6-dichlorophenol, the molecule is planar, with a mean deviation of 0.020 Å for the non-hydrogen atoms. nih.gov
An SC-XRD analysis of this compound would yield a similar set of precise geometric data. The expected planarity of the pyridine ring, the positions of the chlorine, nitro, and amine substituents, and the intramolecular distances and angles would all be definitively established. This data is crucial for understanding the electronic effects of the various substituents on the pyridine ring.
Table 1: Illustrative Crystallographic Data for an Analogous Compound (4-amino-2,6-dichlorophenol)
| Parameter | Value |
| Chemical Formula | C₆H₅Cl₂NO |
| Molecular Weight | 178.02 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 4.6064 (5) |
| b (Å) | 11.7569 (12) |
| c (Å) | 13.2291 (13) |
| β (°) | 96.760 (5) |
| Volume (ų) | 711.47 (13) |
| Z | 4 |
Data obtained from the crystallographic study of 4-amino-2,6-dichlorophenol. nih.gov
Analysis of Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, Halogen Bonds)
Beyond the structure of a single molecule, SC-XRD reveals how molecules are arranged in the crystal lattice, which is governed by intermolecular interactions. For this compound, key interactions would include hydrogen bonds and potentially halogen bonds.
The amino group (-NH₂) is a strong hydrogen-bond donor, while the pyridine nitrogen and the oxygen atoms of the nitro group are potential hydrogen-bond acceptors. The formation of N-H···N or N-H···O hydrogen bonds is therefore highly probable and would be a dominant factor in the crystal packing. mdpi.com In the case of the analogue 4-amino-2,6-dichlorophenol, the crystal structure shows infinite chains formed by O-H···N hydrogen bonds, which are further linked into sheets by N-H···O hydrogen bonds. nih.gov
Additionally, the presence of chlorine atoms introduces the possibility of halogen bonding. Halogen bonds are noncovalent interactions where a halogen atom acts as an electrophilic species, interacting with a nucleophile such as a nitrogen or oxygen atom. mdpi.comjyu.fi The analysis of the crystal packing of this compound would involve identifying and characterizing the geometry of these hydrogen and halogen bonds, which dictate the supramolecular architecture of the solid.
Conformational Preferences and Torsional Angles in the Crystalline State
The conformation of the substituents relative to the pyridine ring is a key structural feature. SC-XRD provides precise values for the torsional angles, which define the orientation of groups such as the nitro and amino groups. For this compound, the torsional angle of the nitro group relative to the plane of the pyridine ring would be of particular interest. Steric hindrance between the nitro group and the adjacent chlorine atom at position 2 may cause the nitro group to twist out of the plane of the ring.
The planarity of the amino group and its orientation relative to the ring would also be determined. The degree of pyramidalization at the amino nitrogen atom can provide insights into its electronic conjugation with the aromatic system. mdpi.com In the crystal structure of 4-amino-2,6-dichlorophenol, the molecule is largely planar, indicating minimal torsional strain. nih.gov A similar analysis for this compound would reveal its preferred solid-state conformation, which is a result of the balance between electronic effects and steric repulsion.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Formula Confirmation
High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a compound by providing a highly accurate mass measurement. This technique can distinguish between compounds that have the same nominal mass but different chemical formulas.
For this compound, HRMS would be used to verify its molecular formula, C₅H₃Cl₂N₃O₂. The calculated monoisotopic mass for this formula is 206.96023 Da. nih.gov An HRMS experiment would be expected to yield a measured mass that is very close to this theoretical value, typically with an error of less than 5 parts per million (ppm). This high level of accuracy provides unambiguous confirmation of the compound's elemental composition.
The ionization technique used, such as electrospray ionization (ESI), would likely produce a protonated molecule, [M+H]⁺, with an expected m/z of approximately 207.96752. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observed in the mass spectrum, providing further evidence for the presence of two chlorine atoms in the molecule.
Table 2: Predicted HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₅H₃Cl₂N₃O₂ |
| Calculated Monoisotopic Mass | 206.96023 Da |
| Expected [M+H]⁺ (m/z) | 207.96752 |
| Expected [M+Na]⁺ (m/z) | 229.94946 |
Data predicted based on the chemical formula. nih.govsccwrp.org
Theoretical and Computational Chemistry Investigations of 2,5 Dichloro 3 Nitropyridin 4 Amine
Quantum Chemical Calculations
Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization
No specific data available in the searched literature.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
No specific data available in the searched literature.
Prediction of Vibrational Frequencies and Potential Energy Distribution (PED)
No specific data available in the searched literature.
Calculation of NMR Chemical Shifts (GIAO method)
No specific data available in the searched literature.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
No specific data available in the searched literature.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability
No specific data available in the searched literature.
Mechanistic Studies of Reactions Involving 2,5-Dichloro-3-nitropyridin-4-amine (e.g., SNAr pathways, nitro group migration)
The reactivity of this compound is predominantly governed by the electronic properties of its substituents on the pyridine (B92270) ring. The presence of two chlorine atoms and a nitro group, all of which are electron-withdrawing, renders the pyridine ring highly electron-deficient. This electronic characteristic is a key determinant in the mechanistic pathways of its reactions, particularly in nucleophilic aromatic substitution (SNAr) reactions.
SNAr Pathways:
The SNAr mechanism is the most probable pathway for the substitution of the chlorine atoms in this compound. The strong electron-withdrawing nature of the nitro group, especially from the ortho and para positions, significantly activates the ring towards nucleophilic attack. In this molecule, the nitro group is at the 3-position, the amino group at the 4-position, and the chloro groups are at the 2- and 5-positions.
The regioselectivity of nucleophilic attack is influenced by the combined directing effects of the substituents. The nitro group at C-3 strongly activates the C-2 and C-6 positions (ortho) and the C-4 position (para) towards nucleophilic attack. However, the C-4 position is already substituted with an amino group. The chlorine atom at C-2 is ortho to the activating nitro group, making it a likely site for nucleophilic substitution. The chlorine at C-5 is meta to the nitro group and therefore less activated. The amino group at C-4 is an electron-donating group by resonance, which would tend to activate the ortho (C-3 and C-5) and para (not present) positions to electrophilic attack, but in the context of a highly electron-deficient ring, its primary role in SNAr is as a directing group.
Considering the electronic factors, nucleophilic attack is most likely to occur at the C-2 position due to the strong activation by the adjacent nitro group. The reaction would proceed via a Meisenheimer complex, a resonance-stabilized anionic intermediate, which is a hallmark of the SNAr mechanism. The stability of this intermediate is enhanced by the delocalization of the negative charge onto the nitro group.
Nitro Group Migration:
While direct evidence for nitro group migration in this compound is not extensively documented in the literature, studies on analogous compounds, such as the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, have shown that nitro group migration can occur under certain conditions. clockss.org In these cases, an unexpected product with the nitro group migrated from the 4-position to the 3-position was observed. clockss.org Such migrations are often facilitated in polar aprotic solvents. clockss.org
The proposed mechanism for such rearrangements can involve the formation of an anionic intermediate, which may then undergo further transformations leading to the migration of the nitro group. researchgate.net For this compound, a similar phenomenon, although not reported, could be a potential, albeit likely minor, reaction pathway under specific reaction conditions, especially with strong nucleophiles.
Quantitative Structure-Reactivity Relationships (QSRR) and Substituent Effects
The reactivity of the pyridine ring in this compound is a composite of the electronic effects of the amino, chloro, and nitro substituents. These effects can be broadly categorized as inductive effects and resonance effects.
Substituent Effects on Reactivity:
Nitro Group (-NO2): The nitro group is a very strong electron-withdrawing group, both through induction (-I) and resonance (-M). Its presence significantly deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution. The deactivating nature arises from its ability to pull electron density from the ring, making it less attractive to electrophiles. lumenlearning.com Conversely, this electron withdrawal stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack, thereby lowering the activation energy for SNAr reactions. stackexchange.com
Amino Group (-NH2): The amino group is a strong electron-donating group through resonance (+M) due to the lone pair on the nitrogen atom, and it is weakly electron-withdrawing through induction (-I). The resonance effect typically dominates, making the amino group a powerful activating group for electrophilic aromatic substitution. However, in the highly electron-poor ring of this compound, its primary influence is as a directing group and a potential site for protonation, which would further enhance the electron-withdrawing nature of the ring.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Nucleophilic Aromatic Substitution |
| -NO2 | Strong -I | Strong -M | Strongly Activating |
| -Cl | Strong -I | Weak +M | Activating |
| -NH2 | Weak -I | Strong +M | Deactivating (relative to unsubstituted amine) but directing |
Table 1. Summary of the electronic effects of substituents in this compound on its reactivity towards nucleophilic aromatic substitution.
Synthetic Utility and Research Applications of 2,5 Dichloro 3 Nitropyridin 4 Amine
Building Block for Complex Heterocyclic Systems
The dense functionalization of 2,5-dichloro-3-nitropyridin-4-amine makes it an exemplary starting material for the synthesis of more complex molecular architectures, particularly other heterocyclic compounds. Its utility stems from the differential reactivity of its substituents, which can be addressed sequentially or in tandem to build molecular complexity.
Precursor in the Synthesis of Diverse Pyridine-Fused Compounds
Polysubstituted aromatic amines and nitro compounds are classical precursors for the construction of fused heterocyclic systems. Although specific examples of pyridine-fused compounds derived directly from this compound are not widely documented in peer-reviewed literature, its chemical structure is ideally suited for such transformations.
A key potential reaction is the reduction of the nitro group at the C3 position to an amino group. This would transform the molecule into 2,5-dichloropyridine-3,4-diamine (B1321981). This resulting ortho-diamine functionality is a well-established precursor for the formation of a five- or six-membered ring fused to the original pyridine (B92270) core. For example, reaction with carboxylic acids or their derivatives would lead to the formation of a fused imidazole (B134444) ring, while reaction with α-dicarbonyl compounds could yield a fused pyrazine (B50134) ring. The presence of the two chlorine atoms offers further opportunities for subsequent functionalization after the fused ring system has been created.
Role in Constructing Poly-Substituted Pyridine Derivatives
The true strength of this compound lies in its capacity to act as a scaffold for creating a wide array of poly-substituted pyridine derivatives. Each of its functional groups presents a handle for selective modification.
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at positions C2 and C5 are activated towards SNAr by the electron-withdrawing effect of the pyridine ring nitrogen and the nitro group. This allows for their displacement by a variety of nucleophiles, including alkoxides, phenoxides, thiols, and amines, to introduce new functional groups. The chlorine at C2 is generally expected to be more reactive than the one at C5 due to its position relative to the ring nitrogen.
Nitro Group Reduction: The nitro group can be selectively reduced under standard conditions (e.g., using SnCl₂, H₂/Pd-C, or sodium dithionite) to an amino group. This introduces a new nucleophilic site and a basic center, fundamentally altering the molecule's properties and enabling further reactions like diazotization or acylation.
Amino Group Modification: The primary amino group at C4 can readily undergo standard amine reactions. It can be acylated to form amides, alkylated, or used in coupling reactions.
These potential transformations highlight the role of this compound as a versatile platform for generating libraries of highly substituted pyridines for screening in medicinal and agricultural chemistry.
Table 1: Potential Transformations for Synthesizing Poly-Substituted Pyridine Derivatives
| Reacting Group | Position | Type of Reagent | Potential Product Functionality |
|---|---|---|---|
| Chloro | C2, C5 | Alcohols/Alkoxides (ROH/RO⁻) | Ether/Alkoxy |
| Chloro | C2, C5 | Thiols/Thiolates (RSH/RS⁻) | Thioether |
| Chloro | C2, C5 | Amines (RNH₂, R₂NH) | Substituted Amine |
| Nitro | C3 | Reducing Agents (e.g., SnCl₂) | Amine |
| Amino | C4 | Acyl Halides/Anhydrides | Amide |
| Amino | C4 | Alkyl Halides | Secondary/Tertiary Amine |
Contributions to Crystal Engineering and Supramolecular Chemistry
Crystal engineering focuses on designing solid-state structures with desired properties by controlling the intermolecular interactions between molecular building blocks. The title compound, with its multiple hydrogen bond donors and acceptors and halogen atoms, is an excellent candidate for the rational design of supramolecular architectures.
Design and Synthesis of Novel Crystalline Architectures
While a specific, publicly available crystal structure determination for this compound was not identified in the surveyed literature, its molecular features strongly suggest its utility in forming predictable and robust crystalline networks. The combination of a hydrogen bond donor (the amino group), multiple hydrogen bond acceptors (the nitro group, the ring nitrogen), and halogen bond donors (the chlorine atoms) provides a rich set of tools for self-assembly. Researchers in crystal engineering could use this molecule to assemble co-crystals with other molecules, forming complex and potentially functional solid-state materials.
Investigation of Non-Covalent Interactions in Solid-State Materials (Hydrogen Bonding, Halogen Bonding)
The solid-state structure of this compound would be dominated by a network of non-covalent interactions.
Hydrogen Bonding: The primary amino group (–NH₂) is a strong hydrogen bond donor. It can form robust hydrogen bonds with the oxygen atoms of the nitro group of a neighboring molecule, the nitrogen atom of the pyridine ring, or even the chlorine atoms acting as weak acceptors. These interactions are highly directional and are primary drivers in the formation of predictable supramolecular synthons, such as chains or dimeric motifs. For instance, N-H···O and N-H···N interactions are commonly observed in related structures and are expected to be prominent here.
Halogen Bonding: The chlorine atoms on the pyridine ring are capable of acting as halogen bond donors. This occurs when a region of positive electrostatic potential on the halogen atom (the σ-hole) interacts with a Lewis basic site, such as the oxygen atoms of the nitro group or the ring nitrogen. These interactions are highly directional and provide an additional tool for controlling the assembly of molecules in the solid state, often complementing or competing with hydrogen bonds to define the final crystal packing.
Table 2: Potential Non-Covalent Interactions in Crystalline this compound
| Functional Group | Role | Potential Interaction Partner (on adjacent molecule) | Type of Interaction |
|---|---|---|---|
| Amino (-NH₂) | Donor | Nitro Group (-NO₂), Ring Nitrogen (N), Chlorine (Cl) | Hydrogen Bond |
| Nitro (-NO₂) | Acceptor | Amino Group (-NH₂) | Hydrogen Bond |
| Ring Nitrogen | Acceptor | Amino Group (-NH₂) | Hydrogen Bond |
| Chlorine (-Cl) | Acceptor | Amino Group (-NH₂) | Hydrogen Bond (weak) |
| Chlorine (-Cl) | Donor | Nitro Group (-NO₂), Ring Nitrogen (N) | Halogen Bond |
Advanced Synthetic Methodology Development
The development of novel synthetic methods that offer improved efficiency, selectivity, or substrate scope is a cornerstone of modern organic chemistry. Highly functionalized molecules like this compound can serve as challenging test substrates for new reactions.
While there is no specific literature detailing the use of this compound in developing new synthetic methodologies, its parent scaffold, 2,5-dichloropyridine (B42133), has been employed in the development of new cross-coupling reactions. For example, it has been used to synthesize boronic acids and esters and to participate in cross-coupling with arylboronic acids. sigmaaldrich.com This suggests that this compound is a viable, albeit more complex, candidate for similar methodology studies. A new catalytic system capable of selectively performing a cross-coupling reaction at one of the C-Cl bonds without affecting the nitro or amino groups would represent a significant methodological advancement, enabling the streamlined synthesis of complex pyridine derivatives.
Application in Tandem Reaction Sequences and One-Pot Syntheses
Tandem reactions and one-pot syntheses represent highly efficient strategies in modern organic chemistry, aiming to minimize sequential work-up and purification steps, thereby saving time, reagents, and reducing waste. These processes involve the sequential formation of multiple chemical bonds in a single reaction vessel. While the highly functionalized nature of this compound, with its distinct electronic and steric properties, suggests its potential as a versatile building block in such complex transformations, specific examples of its application in reported tandem or one-pot reaction sequences are not extensively documented in publicly available scientific literature.
However, the utility of related nitropyridine derivatives in multi-step, single-vessel syntheses is established. For instance, processes for the preparation of various nitropyridine derivatives often involve sequential nitration and substitution reactions that can be streamlined. google.com The reactivity of the chloro and nitro groups on the pyridine ring allows for sequential, regioselective modifications. For example, a related compound, 2,4-dichloro-3-nitropyridine (B57353), undergoes sequential reactions where the chlorine at the 4-position is more susceptible to nucleophilic substitution, followed by reactions at the second chlorine or the nitro group. google.com This differential reactivity is a key prerequisite for a compound's use in planned, one-pot synthetic routes. The synthesis of complex heterocyclic systems, such as imidazo[1,2-a]pyridines, has been achieved from isoxazolones and 2-chloro-5-nitropyridine (B43025) in a one-pot fashion, demonstrating the principle of using nitropyridine scaffolds in sequential reaction designs. nih.gov
Utility in Solid-Phase Organic Synthesis (SPOS)
Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of large libraries of compounds for high-throughput screening in drug discovery and materials science. This method involves attaching a starting material to an insoluble polymer support, carrying out a series of reactions, and then cleaving the final product from the support.
While direct applications of this compound in SPOS are not prominently featured in the reviewed literature, the use of substituted pyridines as scaffolds in solid-phase synthesis is a well-established methodology. For example, 2-chloro-5-bromopyridine has been successfully immobilized on a polystyrene support to create a scaffold for the efficient and selective synthesis of pyridine-based libraries. researchgate.net This demonstrates the feasibility of anchoring chloropyridine derivatives to a solid support for further chemical elaboration.
The functional groups on this compound, specifically the amino group, could potentially serve as a handle for attachment to various resin supports. Once anchored, the two chlorine atoms and the nitro group offer multiple points for diversification through nucleophilic aromatic substitution and reduction/functionalization reactions, respectively. An efficient solid-phase synthesis of a library of substituted imidazo[4,5-b]pyridines, for instance, utilized 2,4-dichloro-3-nitropyridine as a precursor where one chlorine atom was selectively substituted by amines immobilized on a resin.
Research in Agrochemistry and Materials Science as a Chemical Intermediate
Substituted nitropyridines are crucial intermediates in the synthesis of a wide range of commercially important products, particularly in the fields of agrochemistry and materials science. The specific substitution pattern of this compound makes it a potentially valuable precursor for novel active ingredients.
In agrochemistry, halogenated and nitrated pyridines are core components of many herbicides and pesticides. For example, 2,6-dichloro-3-nitropyridine (B41883) is known to have herbicidal properties and serves as a chemical intermediate for other agricultural applications. google.com The introduction of a trifluoromethylpyridine (TFMP) moiety, often synthesized from dichloropyridine precursors, has been a key strategy in developing potent herbicides like fluazifop-butyl, which functions as an acetyl-CoA carboxylase (ACCase) inhibitor. nih.gov The development of novel pyridine-3-carboxamide (B1143946) analogs has also shown promise in creating effective agents against bacterial wilt in crops. nih.gov The reactive sites on this compound allow for its incorporation into more complex molecules designed to target specific biological pathways in weeds or pests.
In the realm of materials science, the electron-deficient nature of the pyridine ring, enhanced by the presence of nitro and chloro substituents, makes these compounds interesting building blocks for materials with specific electronic or optical properties. Pyridine derivatives are known to be important for creating nonlinear optical (NLO) materials. researchgate.net Furthermore, the synthesis of energetic materials has utilized derivatives of 4-amino-2,6-dichloropyridine, highlighting the interest in highly substituted, nitrogen-rich compounds. researchgate.net The structural motifs present in this compound could be exploited to synthesize novel dyes, ligands for metal complexes, or functional polymers.
Q & A
Q. What are the standard synthetic routes for 2,5-dichloro-3-nitropyridin-4-amine, and how can reaction conditions be optimized?
The synthesis of pyridine derivatives often involves nucleophilic substitution and nitration. For example:
- Chlorination and Nitration : Start with pyridine derivatives, using phosphorus oxychloride (POCl₃) for chlorination and nitric acid/sulfuric acid mixtures for nitration. Temperature control (0–5°C for nitration) is critical to avoid over-nitration .
- Reductive Amination : After nitration, reduce nitro groups to amines using Fe/HCl or catalytic hydrogenation (H₂/Pd-C). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
- Optimization : Use Design of Experiments (DoE) to vary parameters (temperature, stoichiometry, catalyst loading). Characterize intermediates via NMR and IR to confirm structural integrity.
Q. What analytical techniques are most effective for characterizing this compound?
- Crystallography : Use SHELX for single-crystal X-ray refinement to resolve bond angles and substituent positions .
- Spectroscopy :
- ¹H/¹³C NMR : Identify aromatic protons (δ 8.0–9.0 ppm) and amine protons (δ 5.0–6.0 ppm, broad).
- IR : Confirm nitro (1520–1350 cm⁻¹) and amine (3300–3500 cm⁻¹) groups.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₅H₄Cl₂N₃O₂).
- Melting Point : Compare experimental values (e.g., 159–161°C for related compounds) to literature .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) for 4–8 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).
- Degradation Products : Use LC-MS to identify byproducts (e.g., dechlorination or nitro reduction). Store in amber vials at –20°C under inert gas (Ar/N₂) to minimize decomposition .
Advanced Research Questions
Q. How can contradictions in reported physicochemical data (e.g., melting points, spectral peaks) be resolved?
- Methodological Cross-Validation : Replicate experiments using identical conditions (solvents, heating rates). For spectral discrepancies, compare data acquired at the same field strength (e.g., 400 MHz NMR).
- Statistical Analysis : Apply Grubbs’ test to outlier data. Collaborate with independent labs to verify results. Document batch-to-batch variability (e.g., purity >95% via HPLC) .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- DFT Calculations : Use Gaussian to model transition states and electron density maps (e.g., Fukui indices) to identify reactive sites (C-2 and C-5 chlorines as leaving groups).
- Molecular Dynamics : Simulate solvation effects (DMSO/water) on reaction pathways. Validate predictions with kinetic studies (e.g., rate constants via UV-Vis monitoring) .
Q. How can researchers design experiments to probe the compound’s role in multi-step synthesis (e.g., heterocyclic couplings)?
- Mechanistic Probes :
- Use isotopic labeling (¹⁵N-amine) to track amine participation in ring-forming reactions.
- Perform Hammett studies to correlate substituent effects with reaction rates.
- Catalytic Screening : Test palladium (e.g., Suzuki-Miyaura) or copper (Ullmann) catalysts for cross-couplings. Monitor regioselectivity via NOESY NMR .
Methodological Guidance for Contradiction Analysis
- Case Study : Conflicting reports on amine stability.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
